2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9
CAS No.: 1189419-70-2
Cat. No.: VC0021182
Molecular Formula: C10H16ClN5
Molecular Weight: 250.778
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189419-70-2 |
|---|---|
| Molecular Formula | C10H16ClN5 |
| Molecular Weight | 250.778 |
| IUPAC Name | 6-chloro-4-N-cyclopropyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C10H16ClN5/c1-10(2,3)16-9-14-7(11)13-8(15-9)12-6-4-5-6/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16)/i1D3,2D3,3D3 |
| Standard InChI Key | FHDFJPIRJCWFNA-GQALSZNTSA-N |
| SMILES | CC(C)(C)NC1=NC(=NC(=N1)NC2CC2)Cl |
Introduction
Chemical Identity and Structure
Basic Identification
2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 represents a deuterated variant of the non-deuterated parent compound. Table 1 summarizes the key identification parameters of this compound.
Table 1: Chemical Identity Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1189419-70-2 |
| Molecular Formula | C₁₀H₇D₉ClN₅ |
| Molecular Weight | 250.78 g/mol |
| PubChem CID | 45038494 |
| Creation Date | 2010-03-29 |
| Last Modified | 2025-02-22 |
The compound is identified by its IUPAC name: 6-chloro-4-N-cyclopropyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine . This systematic nomenclature clearly identifies the position of the deuterium atoms within the molecular structure.
Structural Composition
The compound consists of a 1,3,5-triazine core with three distinct functional groups attached: a tert-butylamino group (with nine deuterium atoms), a chloro group, and a cyclopropylamino group. The structural composition is characterized by specific notations as shown in Table 2.
Table 2: Structural Notations
| Notation Type | Value |
|---|---|
| SMILES | [2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)NC2CC2)Cl |
| InChI | InChI=1S/C10H16ClN5/c1-10(2,3)16-9-14-7(11)13-8(15-9)12-6-4-5-6/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16)/i1D3,2D3,3D3 |
| InChIKey | FHDFJPIRJCWFNA-GQALSZNTSA-N |
The deuterium labeling occurs specifically at the tert-butyl group, where all nine hydrogen atoms are replaced with deuterium atoms . This selective deuteration creates a compound with distinct mass spectrometric properties while maintaining the chemical behavior of the parent molecule.
Physical and Chemical Properties
Computed Properties
The compound exhibits specific physicochemical properties that influence its behavior in various research applications. Table 3 presents the calculated properties of the compound.
Table 3: Computed Physicochemical Properties
Physical State and Solubility
The compound exists as a white solid at room temperature . Its solubility profile indicates compatibility with various organic solvents, making it versatile for different research applications. Table 4 details the solubility characteristics.
Table 4: Solubility Profile
| Solvent | Solubility |
|---|---|
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Methanol | Soluble |
The compound's moderate lipophilicity (LogP value of approximately 2.3-2.7) suggests a balance between hydrophilic and hydrophobic properties, which is advantageous for various biological applications and analytical procedures .
Synthesis and Deuterium Labeling Significance
Deuterium Labeling Strategy
The specific deuteration pattern of 2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 involves the replacement of all nine hydrogen atoms in the tert-butyl group with deuterium atoms . This strategic labeling creates a compound with identical chemical properties to its non-deuterated counterpart but with a distinct mass spectrometric signature.
Importance in Pharmacokinetic Studies
Deuterium labeling has gained significant attention in pharmaceutical research due to its potential effects on pharmacokinetic and metabolic profiles of drug compounds. The substitution of hydrogen with deuterium can influence bond strength and subsequently affect metabolic stability . This property is particularly valuable in drug development studies where understanding metabolic pathways is crucial.
Deuterated compounds serve as invaluable internal standards in quantitative analysis due to their nearly identical chemical behavior compared to non-deuterated analogs while being distinguishable by mass spectrometry . This characteristic makes 2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 particularly valuable in analytical chemistry and pharmacokinetic research.
Research Applications
Proteomics Research
The compound finds significant application in proteomics research, particularly in the study of proteins and their interactions. Its stable isotope labeling enables precise quantification and tracking in complex biological systems, providing valuable insights into protein dynamics and interactions.
Pharmaceutical Development
In pharmaceutical research, 2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 serves as:
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A building block in the synthesis of pharmaceutical agents targeting specific biological pathways
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A reference standard for analytical method development and validation
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A tool for investigating drug metabolism and pharmacokinetics
The compound's deuterium labeling enables researchers to track metabolic transformations with high precision, aiding in the understanding of drug metabolism and elimination pathways.
Agricultural Chemical Research
Given the structural similarity to certain herbicides and pesticides, the compound has applications in agricultural chemical research . It potentially contributes to:
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Development of herbicides and pesticides with improved efficacy and environmental profiles
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Studies on the environmental fate and metabolism of agricultural chemicals
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Analytical method development for detecting residues in environmental samples
Analytical Chemistry Applications
Analytical Methods and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The deuterium labeling pattern of 2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 creates a distinct NMR profile compared to its non-deuterated analog. The absence of proton signals from the tert-butyl group in 1H NMR spectra and the presence of deuterium signals in 2H NMR spectra provide definitive confirmation of the labeling pattern .
Mass Spectrometry
Mass spectrometric analysis of the compound reveals characteristic fragmentation patterns influenced by the deuterium labeling. The nine-deuterium substitution creates a mass shift of +9 Da compared to the non-deuterated analog, allowing clear distinction in mass spectrometric analyses . This property is particularly valuable in metabolic studies and quantitative analyses using isotope dilution techniques.
Future Research Directions
Expanded Applications in Drug Development
The potential of 2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 in drug development research extends beyond its current applications. Future research could explore:
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Development of deuterated pharmaceuticals with improved pharmacokinetic profiles
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Investigation of metabolic pathways using the compound as a probe
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Integration into antibody-drug conjugates for targeted therapy approaches
Advanced Analytical Techniques
Emerging analytical technologies could further leverage the unique properties of this compound:
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Enhanced mass spectrometry methods for ultrasensitive detection and quantification
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Development of multiplexed analytical approaches using multiple isotopically labeled standards
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Implementation in imaging mass spectrometry for spatial distribution studies
Environmental Science Applications
The compound's potential in environmental science research includes:
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Studies on soil remediation processes and pollutant breakdown mechanisms
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Investigation of environmental fate and transport of similar agricultural chemicals
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Development of analytical methods for environmental monitoring with improved sensitivity and specificity
Comparative Analysis with Related Compounds
Comparison with Non-Deuterated Analog
The non-deuterated parent compound, 2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine, shares identical chemical reactivity with the deuterated variant but differs in isotopic composition. This relationship enables various research applications where the deuterated compound can serve as an internal standard or tracer .
Relationship to Similar Triazine Compounds
The 1,3,5-triazine scaffold present in this compound is found in various biologically active molecules and agricultural chemicals. A related compound, 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine (terbutylazine), has been studied for its crystallographic properties and hydrogen bonding patterns . These structural relationships provide valuable context for understanding the potential applications and properties of 2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9.
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